molecular formula C13H10ClN3OS B12845674 N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B12845674
M. Wt: 291.76 g/mol
InChI Key: TXOIIYZNZLUFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:

    Solvent: Acetone

    Temperature: Room temperature

    Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2) in aqueous or alcoholic solutions.

Major Products

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its thiourea moiety. The compound can form chelates with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to disrupt microbial cell walls and inhibit enzyme functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloropyridin-2-yl)carbamothioyl]thiourea
  • N-[(5-chloropyridin-2-yl)carbamothioyl]aniline

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide stands out due to its unique combination of a chloropyridine and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C13H10ClN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19)

InChI Key

TXOIIYZNZLUFJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.